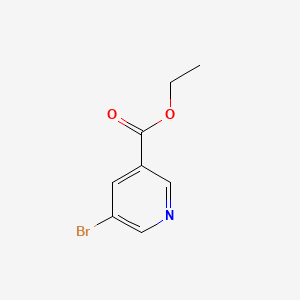

Ethyl 5-bromonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363896. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPIANOJERKFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175197 | |

| Record name | Ethyl 5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20986-40-7 | |

| Record name | Ethyl 5-bromonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020986407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20986-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-Bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 5-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 5-bromonicotinate is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a bromine-substituted pyridine ring and an ethyl ester functional group, offers multiple avenues for chemical modification, making it a valuable building block for the creation of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, delving into the underlying chemical principles and offering detailed, field-tested experimental protocols. The aim is to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize, purify, and characterize this important compound, thereby accelerating their research and development endeavors.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently encountered in biologically active molecules and pharmaceuticals.[2] The introduction of a bromine atom at the 5-position of the nicotinic acid ethyl ester creates a versatile handle for a variety of synthetic transformations. This strategic placement of the bromine atom, meta to the ester group, allows for regioselective functionalization, a critical aspect in the rational design of drug candidates.

This compound serves as a key starting material in the synthesis of a diverse range of compounds with potential therapeutic applications, including anti-inflammatory agents, anti-cancer drugs, and enzyme inhibitors.[1][3] Its utility extends to the development of agricultural chemicals, such as herbicides and fungicides, as well as in material science for the creation of advanced polymers and coatings.[1][3] The ability to undergo transformations like nucleophilic substitutions and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for chemists.[1]

Synthesis of this compound: A Tale of Two Reactions

The synthesis of this compound is typically a two-step process, commencing with the bromination of nicotinic acid followed by its esterification. An alternative, and often more practical approach, involves the esterification of the commercially available 5-bromonicotinic acid.

Pathway 1: Bromination of Nicotinic Acid followed by Esterification

The direct bromination of the pyridine ring is notoriously challenging due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution.[2] Harsh reaction conditions, such as high temperatures (often exceeding 300°C) and the use of fuming sulfuric acid (oleum) with bromine, are typically required.[2][4] These conditions can lead to a mixture of mono- and di-brominated products, complicating purification.[4]

More contemporary and milder bromination methods for pyridine derivatives have been developed, including electrochemical protocols and the use of reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2][4] However, for the specific synthesis of 5-bromonicotinic acid, direct bromination of nicotinic acid remains a viable, albeit challenging, route.

Once 5-bromonicotinic acid is obtained, the subsequent esterification to yield this compound is a relatively straightforward acid-catalyzed reaction.

Pathway 2: Esterification of 5-Bromonicotinic Acid (Recommended)

A more direct and efficient route to this compound is the Fischer esterification of commercially available 5-bromonicotinic acid. This method avoids the often-problematic bromination step of the pyridine ring.

The Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst (typically sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

// Reactants RCOOH [label="5-Bromonicotinic Acid"]; ROH [label="Ethanol"]; H_plus [label="H+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates Protonated_RCOOH [label="Protonated\n5-Bromonicotinic Acid"]; Tetrahedral_Intermediate [label="Tetrahedral\nIntermediate"]; Protonated_Intermediate [label="Protonated\nIntermediate"]; Protonated_Ester [label="Protonated Ester"];

// Products Ester [label="this compound"]; Water [label="Water"];

// Reaction flow RCOOH -> Protonated_RCOOH [label="+ H+"]; Protonated_RCOOH -> Tetrahedral_Intermediate [label="+ Ethanol"]; Tetrahedral_Intermediate -> Protonated_Intermediate [label="Proton Transfer"]; Protonated_Intermediate -> Protonated_Ester [label="- H2O"]; Protonated_Ester -> Ester [label="- H+"];

// Catalyst regeneration Protonated_Ester -> H_plus [style=invis]; } Esterification Mechanism of 5-Bromonicotinic Acid

This protocol is based on a well-established procedure for the synthesis of this compound from 5-bromonicotinic acid.[5]

Materials and Reagents:

-

5-Bromonicotinic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Water (distilled or deionized)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-bromonicotinic acid (e.g., 3.00 g, 14.9 mmol) in ethanol (e.g., 30.0 mL).

-

Acid Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 9.0 mL) dropwise to the suspension. The addition should be controlled to manage the exothermic reaction. Continue stirring until a clear solution is formed.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for approximately 22 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, quench the reaction by carefully adding water (e.g., 30 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (e.g., 75 mL).

-

Washing: Wash the organic layer sequentially with a 10% sodium carbonate solution (e.g., 20 mL) to neutralize any remaining acid, followed by water (e.g., 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization or column chromatography if necessary. The product is typically obtained as a white solid.[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [1][6][7] |

| Molecular Weight | 230.06 g/mol | [1][6][7] |

| Appearance | White to off-white or pale yellow crystalline powder | [1][5][7] |

| Melting Point | 38-42 °C | [1][8][9] |

| Boiling Point | 86-92 °C at 0.5 mmHg | [8][9] |

Spectroscopic Analysis

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Spectral Data (in CDCl₃): [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.13 | d | 1H | H-2 of pyridine ring |

| 8.84 | d | 1H | H-6 of pyridine ring |

| 8.42 | m | 1H | H-4 of pyridine ring |

| 4.40 | q | 2H | -CH₂- of ethyl group |

| 1.43 | t | 3H | -CH₃ of ethyl group |

d = doublet, t = triplet, q = quartet, m = multiplet

The downfield chemical shifts of the pyridine protons are characteristic of the electron-withdrawing nature of the nitrogen atom and the bromine substituent. The coupling patterns (doublets and a multiplet) are consistent with the substitution pattern on the pyridine ring. The quartet and triplet for the ethyl group are classic indicators of an ethyl ester.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium to Strong | C=C and C=N ring stretching (pyridine) |

| ~1300-1000 | Strong | C-O stretch (ester) |

| Below 1000 | Medium to Strong | C-Br stretch and aromatic C-H bending |

The strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectral Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 229 and 231, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragments: Loss of the ethoxy group (-OCH₂CH₃) leading to a fragment at m/z 184 and 186. Further fragmentation of the pyridine ring can also be observed.

Applications in Drug Development and Organic Synthesis

The synthetic versatility of this compound makes it a valuable precursor in the synthesis of a wide array of more complex molecules.

-

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced in palladium-catalyzed Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds, allowing for the synthesis of biaryl compounds.[10] This is a widely used strategy in the development of kinase inhibitors and other targeted therapies.[10]

-

Other Cross-Coupling Reactions: It can also participate in other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

-

Amide Formation: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid or directly converted to amides by reaction with amines. This allows for the exploration of structure-activity relationships by introducing diverse amide functionalities.[10]

-

Reduction: The ester can be reduced to the corresponding alcohol, 5-bromo-3-pyridinemethanol, which is another useful synthetic intermediate.

-

Hydrazide Formation: this compound is a key starting material for the preparation of 5-bromonicotinic acid hydrazide by reacting with hydrazine hydrate.[5][11]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation.[9] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a cornerstone of modern organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, ensures its continued importance as a building block for the discovery and development of new chemical entities. This guide has provided a comprehensive overview of its synthesis and characterization, offering both theoretical insights and practical, actionable protocols to empower researchers in their scientific pursuits.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Room 102 | BVV EN [bvv.cz]

- 4. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 5. This compound | 20986-40-7 [chemicalbook.com]

- 6. Ethyl 5-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 140785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound CAS#: 20986-40-7 [amp.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. B20788.14 [thermofisher.com]

An In-depth Technical Guide to Ethyl 5-Bromonicotinate: A Cornerstone Building Block in Modern Synthesis

Foreword: The Strategic Value of a Halogenated Heterocycle

In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecule is often defined by its versatility and functional handles. Ethyl 5-bromonicotinate (CAS No. 20986-40-7), a halogenated pyridine derivative, stands out as a quintessential example of such a high-value building block. Its structure is deceptively simple: a pyridine core functionalized with a reactive bromine atom and an ethyl ester group. This specific arrangement provides two distinct and orthogonal points for chemical modification, enabling chemists to construct complex molecular architectures with precision and efficiency. This guide offers an in-depth exploration of the core chemical properties, structure, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in practical application.

Core Chemical and Physical Identity

This compound, also known as 5-bromo-3-pyridinecarboxylic acid ethyl ester or ethyl 5-bromo-3-pyridinecarboxylate, is typically a white to pale yellow or light brown crystalline powder at room temperature.[1][2][3] Its fundamental properties are summarized below, providing the foundational data required for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₂ | [4] |

| Molecular Weight | 230.06 g/mol | [1][4] |

| CAS Number | 20986-40-7 | [3][5] |

| Melting Point | 38-42 °C | [2][3][6] |

| Boiling Point | 86-92 °C @ 0.5 mmHg | [3][6] |

| Appearance | White to light brown crystal powder | [1][2][3] |

| Density | ~1.5 g/cm³ (Predicted) | [3][6] |

| IUPAC Name | ethyl 5-bromopyridine-3-carboxylate | [5] |

| InChI Key | PCPIANOJERKFJI-UHFFFAOYSA-N | [4][5] |

| SMILES | CCOC(=O)c1cncc(Br)c1 | [4][5] |

| Storage Conditions | 0-8 °C, Inert atmosphere | [2][6][7] |

Molecular Structure and Spectral Signature

The utility of this compound stems directly from its molecular architecture. The pyridine ring, an electron-deficient aromatic system, is substituted at the 5-position with a bromine atom, a versatile leaving group for cross-coupling reactions. At the 3-position, the ethyl carboxylate group offers a site for hydrolysis, amidation, or reduction.

Caption: 2D structure of this compound.

Interpreting the Spectral Data

A self-validating experimental workflow relies on confirming the identity and purity of starting materials. Spectroscopic analysis is paramount.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides unambiguous structural confirmation. A typical spectrum in CDCl₃ will show distinct signals for the three aromatic protons on the pyridine ring and the five protons of the ethyl group.[1]

-

The aromatic protons appear as distinct multiplets in the downfield region (δ 8.0-9.2 ppm) due to the electron-withdrawing nature of the pyridine nitrogen and the ester group. Specifically, one can expect signals around δ 9.13 (d, 1H), 8.84 (d, 1H), and 8.42 (m, 1H).[1]

-

The ethyl group protons appear more upfield. The methylene protons (-O-CH₂-) present as a quartet around δ 4.40 ppm, split by the adjacent methyl protons.[1]

-

The terminal methyl protons (-CH₃) appear as a triplet around δ 1.43 ppm, split by the adjacent methylene protons.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group. Additional bands in the 1600 cm⁻¹ region correspond to the C=C and C=N vibrations of the aromatic pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum of this compound will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[8] The exact mass is 228.9738 g/mol .[3][9]

Synthesis and Core Reactivity

The reliable synthesis of this compound is crucial for its application. The most common and robust laboratory-scale preparation is the Fischer esterification of its corresponding carboxylic acid, 5-bromonicotinic acid.

Protocol: Fischer Esterification of 5-Bromonicotinic Acid

This protocol describes a standard procedure for synthesizing this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To convert 5-bromonicotinic acid to its ethyl ester via acid-catalyzed esterification.

Reagents:

-

5-Bromonicotinic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-bromonicotinic acid (e.g., 1.0 eq) in an excess of absolute ethanol (e.g., 5-10 volumes).[1] Causality: Ethanol serves as both the solvent and the reactant. Using it in excess drives the reaction equilibrium towards the product side, maximizing yield.

-

Catalyst Addition: Under constant stirring and cooling in an ice bath, slowly add concentrated sulfuric acid (e.g., 0.2-0.5 eq) dropwise.[1] Causality: Sulfuric acid is the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The elevated temperature increases the reaction rate, allowing the system to reach equilibrium faster. Refluxing prevents the loss of volatile solvent and reactant.

-

Work-up - Quenching and Extraction: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into cold water.[1] Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3x volumes).[1] Causality: Quenching with water removes the excess ethanol and sulfuric acid. Dichloromethane is an organic solvent immiscible with water, used to extract the less polar ester product from the aqueous phase.

-

Work-up - Washing: Wash the combined organic layers sequentially with 10% Na₂CO₃ solution and then with water.[1] Causality: The sodium carbonate wash neutralizes any remaining sulfuric acid and unreacted 5-bromonicotinic acid (by converting it to its water-soluble sodium salt). The final water wash removes any residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1] Causality: Anhydrous MgSO₄ is a drying agent that removes trace amounts of water from the organic solvent. Evaporation of the solvent leaves the desired product.

-

Purification: The resulting solid can be further purified by recrystallization if necessary, yielding this compound as a white solid.[1]

Caption: Workflow for the synthesis of this compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is the molecule's primary handle for synthetic diversification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11] This reaction forms a new carbon-carbon bond by coupling the bromopyridine with an organoboron species (typically a boronic acid or ester), a foundational transformation in modern medicinal chemistry.[10][12]

Significance: The Suzuki coupling allows for the direct attachment of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.[11][13] This enables the rapid generation of molecular libraries to explore structure-activity relationships (SAR) in drug discovery programs.[14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

This compound is not an end product but a critical starting material and intermediate across multiple scientific domains.[2]

-

Pharmaceutical Development: This is its most prominent area of application. It serves as a key intermediate in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2][15] Its derivatives are integral to the development of inhibitors for enzymes like PARP and various kinases, which are significant targets in oncology.[14] It is also a precursor in the synthesis of the vasodilator Nicergoline.[14][16]

-

Agrochemicals: The pyridine scaffold is common in agrochemicals. This compound is used to formulate novel herbicides and fungicides, contributing to crop protection and improved agricultural yields.[2][15]

-

Material Science: The compound's ability to undergo polymerization and coupling reactions makes it valuable in creating advanced materials.[2] It can be incorporated into polymers and coatings to enhance properties such as durability and chemical resistance.[2][15]

-

Biochemical Research: As a versatile scaffold, it is used to synthesize molecular probes and ligands for studying enzyme inhibitors and receptor interactions. This provides crucial insights into biological pathways and helps identify potential new therapeutic targets.[2][15]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][17]

-

Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][17] Avoid breathing dust and prevent contact with skin and eyes.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically between 0-8 °C.[2][6] It should be stored under an inert atmosphere.[6][7]

Conclusion

This compound exemplifies the principle of "enabling technology" in chemical synthesis. Its dual functionality—a site for cross-coupling and a modifiable ester—provides a robust and reliable platform for molecular construction. From creating new cancer therapies to developing advanced materials, its impact is broad and significant. For the research scientist, a thorough understanding of its properties, synthesis, and reactivity is not merely academic; it is the key to unlocking new avenues of innovation and discovery.

References

- 1. This compound | 20986-40-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound CAS#: 20986-40-7 [m.chemicalbook.com]

- 7. 20986-40-7|this compound|BLD Pharm [bldpharm.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Ethyl 5-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 140785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Room 102 | BVV EN [bvv.cz]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.be [fishersci.be]

An In-Depth Technical Guide to Ethyl 5-bromonicotinate (CAS: 20986-40-7): Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromonicotinate (CAS No. 20986-40-7), a halogenated pyridine derivative, has emerged as a pivotal building block in modern medicinal chemistry and organic synthesis. Its strategic placement of a bromine atom and an ethyl ester group on the pyridine scaffold renders it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies of this compound. Furthermore, it delves into its critical role as a key starting material in the development of targeted therapeutics, with a particular focus on the synthesis of the potent histone demethylase inhibitor, GSK-J4.

Part 1: Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value |

| CAS Number | 20986-40-7 |

| IUPAC Name | ethyl 5-bromopyridine-3-carboxylate |

| Synonyms | Ethyl 5-bromo-3-pyridinecarboxylate, 5-Bromonicotinic acid ethyl ester |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 37-44 °C |

| Solubility | Soluble in organic solvents like DMSO and ethanol. |

| InChI Key | PCPIANOJERKFJI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1cncc(Br)c1 |

The spectroscopic data for this compound are critical for its identification and quality control. Representative spectroscopic data are available through various chemical suppliers and databases.[5][6]

Part 2: Synthesis and Reactivity

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 5-bromonicotinic acid.[3]

Experimental Protocol: Esterification of 5-Bromonicotinic Acid [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-bromonicotinic acid (1 equivalent) in ethanol (used as both reactant and solvent).

-

Acid Catalysis: Slowly add concentrated sulfuric acid (a catalytic amount) to the suspension with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Work-up: After cooling to room temperature, quench the reaction by the addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Key Reactivity

The chemical versatility of this compound stems from its two primary reactive sites:

-

The Bromine Atom: This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring.

-

The Ethyl Ester: This functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives. This allows for further functionalization and exploration of structure-activity relationships in drug design.

Part 3: Application in the Synthesis of GSK-J4, a Histone Demethylase Inhibitor

A prominent example showcasing the utility of this compound is its role as a key starting material in the synthesis of GSK-J1 and its cell-permeable ethyl ester prodrug, GSK-J4.[7][8][9] GSK-J4 is a potent and selective inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[7]

Overview of GSK-J4 Synthesis

The synthesis of GSK-J1, and by extension GSK-J4, was first reported by Kruidenier et al. in Nature in 2012.[8][9] The synthesis involves a multi-step sequence where this compound is a crucial building block for constructing the core pyridine scaffold of the final molecule. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for GSK-J1/J4.

Mechanism of Action of GSK-J4 and Biological Implications

GSK-J4, as a prodrug, is intracellularly hydrolyzed to the active form, GSK-J1, which is a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27), a key epigenetic mark associated with gene repression.

By inhibiting KDM6A/B, GSK-J1 leads to an increase in the levels of H3K27me2/3, resulting in the silencing of target gene expression. This mechanism has profound implications in various pathological conditions:

-

Inflammation: GSK-J4 has been shown to attenuate the production of pro-inflammatory cytokines, such as TNF-α, in macrophages.[7] This is achieved by preventing the removal of the repressive H3K27me3 mark at the promoters of key inflammatory genes.

-

Cancer: The dysregulation of JMJD3 is implicated in several cancers, including glioma.[7] GSK-J4 can inhibit the proliferation and migration of glioma cells and induce apoptosis by modulating the H3K27me3 landscape.

-

Diabetic Complications: GSK-J4 has shown therapeutic potential in diabetic kidney disease by reducing renal fibrosis.[7]

Caption: Signaling pathway illustrating the mechanism of action of GSK-J4.

Part 4: Analytical Methodologies

Robust analytical methods are essential for ensuring the quality of this compound and for monitoring its conversion in synthetic processes.

Table 2: Analytical Techniques for this compound

| Technique | Application | Key Parameters & Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of impurities | A suitable column (e.g., DB-5ms) and a temperature gradient program are required. Electron impact (EI) ionization will produce a characteristic fragmentation pattern.[6] |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, reaction monitoring | A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a buffer. UV detection is suitable due to the aromatic nature of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, purity assessment | ¹H and ¹³C NMR spectra will show characteristic shifts for the pyridine ring protons and carbons, as well as the ethyl group.[5] |

| Infrared (IR) Spectroscopy | Functional group identification | The IR spectrum will show characteristic absorption bands for the C=O of the ester, C-Br, and the aromatic C-H and C=C bonds. |

Part 5: Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][10][11][12]

-

Precautionary Measures: Handle in a well-ventilated area, avoid breathing dust, and wear protective gloves, clothing, and eye/face protection.[10][11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[12]

In case of exposure, follow standard first-aid procedures and seek medical attention.[10][11][12]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its versatile reactivity allows for the efficient synthesis of complex molecular architectures, as exemplified by its use in the preparation of the potent epigenetic modulator GSK-J4. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists aiming to leverage this important building block in the pursuit of novel therapeutics.

References

- 1. Ethyl 5-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 140785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 20986-40-7 [chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound(20986-40-7) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. fishersci.be [fishersci.be]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.de [fishersci.de]

5-Bromo-3-pyridinecarboxylic acid ethyl ester: A Cornerstone Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-pyridinecarboxylic acid ethyl ester, also known as ethyl 5-bromonicotinate, has emerged as a profoundly versatile and valuable building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a pyridine core functionalized with a strategically positioned bromine atom and an ethyl ester group, offers a dual handle for a wide array of chemical transformations. This guide provides an in-depth exploration of its applications, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions and its utility in the synthesis of complex molecular targets. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and showcase its application in the development of pharmaceutically active compounds.

Introduction: The Strategic Value of this compound

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its electronic properties, hydrogen bonding capabilities, and metabolic stability. This compound leverages this core structure, enhancing its synthetic utility significantly.

-

The Bromine Handle (C5-Position): The bromine atom at the 5-position is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a diverse range of carbon and nitrogen-based substituents, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

-

The Ethyl Ester (C3-Position): The ethyl ester group provides another site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or transformed into other functional groups, further expanding the synthetic possibilities.

This combination makes this compound a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs, as well as advanced agrochemicals and materials.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The true power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These methods provide efficient and selective pathways for the formation of C-C and C-N bonds under relatively mild conditions.[3][4][5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[5][6][7] The reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[7]

Mechanistic Rationale: The catalytic cycle is a well-understood, three-step process. The choice of catalyst, ligand, and base is critical for success and depends on the electronic nature of the coupling partners. For electron-deficient heteroaryl halides like this compound, electron-rich phosphine ligands are often employed to facilitate the initial, rate-limiting oxidative addition step and promote the final reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of 5-Aryl Nicotinates [6][8]

This protocol provides a general framework for the Suzuki coupling of this compound with various arylboronic acids.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water, via syringe.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-nicotinate derivative.

| Arylboronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | High | [9] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Good | [8] |

| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 75 | [8] |

Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating C(sp²)-C(sp) bonds.[10] This transformation is invaluable for constructing rigid molecular scaffolds found in pharmaceuticals, organic materials, and natural products.[4] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[4][10]

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction, involving oxidative addition and reductive elimination. The copper cycle's role is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. The amine base is crucial as it serves both to deprotonate the alkyne and as a solvent.

Caption: Generalized experimental workflow for a Sonogashira cross-coupling reaction.

Exemplary Protocol: Synthesis of 5-Alkynyl Nicotinates [4][11]

This protocol is a robust starting point for the Sonogashira coupling of this compound.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent such as THF or DMF.

-

Base Addition: Add an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-5.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC.

-

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove salts. Rinse with an organic solvent like ethyl acetate.

-

Extraction: Concentrate the filtrate and redissolve in ethyl acetate. Wash the solution with water and brine, then dry over anhydrous MgSO₄.

-

Purification: After filtration and solvent removal, purify the residue by flash chromatography to obtain the pure 5-alkynylnicotinate product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and high-yielding method for C-N bond formation.[3][12] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, functionalities that are central to countless pharmaceutical agents.[13]

Mechanistic Rationale: The reaction mechanism is analogous to other palladium-catalyzed cross-couplings.[3] A key factor for success is the choice of phosphine ligand, which is often a bulky, electron-rich biarylphosphine (e.g., XPhos, RuPhos). These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and prevent β-hydride elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine within the palladium coordination sphere.[13][14]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Exemplary Protocol: Synthesis of 5-Amino Nicotinates [13][15]

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

-

Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).

-

Inert Atmosphere: Seal the flask, and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

-

Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq.) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Amine Addition: Finally, add the primary or secondary amine (1.2 eq.) via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

-

Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer (e.g., with MgSO₄), filter, and concentrate. Purify the crude product by silica gel chromatography to afford the desired 5-amino-nicotinate derivative.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The synthetic routes enabled by this compound are not merely academic exercises; they are instrumental in the development of complex and biologically important molecules.[16][17] The ability to rapidly and efficiently install diverse functionality via cross-coupling is a cornerstone of modern drug discovery.[16] For instance, derivatives of nicotinic acid are widely explored as anti-inflammatory, analgesic, and anti-cancer agents.[18][19] The methodologies described above are directly applicable to the synthesis of libraries of such compounds for biological screening.

A patent from Pfizer describes the synthesis of intermediates for CDK inhibitors, where transformations of substituted bromopyridines are key steps.[20] While not starting directly from this compound, the patent showcases the industrial relevance of the chemical transformations—such as metal-halogen exchange and subsequent functionalization—that this versatile building block is designed for.

Conclusion

5-Bromo-3-pyridinecarboxylic acid ethyl ester is a quintessential example of a strategic building block in organic synthesis. Its pre-installed functional handles—a bromine atom primed for cross-coupling and an ester group ready for further modification—provide chemists with a reliable and versatile platform for molecular construction. The mastery of its reactivity, particularly through palladium-catalyzed reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, empowers researchers in pharmaceutical and materials science to access novel chemical space efficiently and predictably. As the demand for complex, functional molecules continues to grow, the importance of such well-designed synthetic intermediates will only increase.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 17. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 19. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biochemical Applications of Ethyl 5-bromonicotinate

This guide provides a comprehensive technical overview of Ethyl 5-bromonicotinate, a pivotal synthetic intermediate, for researchers, scientists, and professionals engaged in drug discovery and biochemical research. While primarily recognized for its role as a versatile building block, this document explores its implicit biochemical significance through the lens of its derivatives and delineates its utility in the synthesis of targeted therapeutic agents.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, a derivative of nicotinic acid (Vitamin B3), is a key player in the field of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its strategic importance lies in the presence of a bromine atom on the pyridine ring, which provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions. This reactivity allows for the introduction of diverse functional groups, enabling the construction of complex molecules with tailored biological activities.[1]

While direct and extensive research into the specific mechanism of action of this compound as a standalone bioactive molecule is not prominently documented in publicly available literature, its foundational role in the synthesis of compounds with significant therapeutic potential makes it a subject of considerable interest. This guide will, therefore, focus on its established utility as a synthetic precursor and the mechanistic insights that can be gleaned from the biological activities of its derivatives.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 39-42 °C | [4] |

| Boiling Point | 86-92 °C at 0.5 mmHg | [4] |

| CAS Number | 20986-40-7 | [2] |

| Storage Conditions | 0-10 °C | [4] |

Synthetic Utility in the Development of Bioactive Molecules

The primary application of this compound in biochemical research is as a starting material for the synthesis of more complex molecules with defined biological targets. Its chemical structure is amenable to various modifications, making it a versatile scaffold for combinatorial chemistry and targeted drug design.

Synthesis of Anti-inflammatory Agents

Derivatives of nicotinic acid have shown promise as anti-inflammatory agents. This compound serves as a key intermediate in the synthesis of novel compounds that modulate inflammatory pathways. For instance, nicotinic acid derivatives have been synthesized and evaluated for their ability to inhibit key inflammatory mediators.[5]

A general workflow for the utilization of this compound in the synthesis and screening of anti-inflammatory compounds is depicted below.

Caption: Synthetic and screening workflow for developing anti-inflammatory agents from this compound.

Development of Antimicrobial Compounds

The nicotinic acid scaffold is also a feature in the design of new antimicrobial agents. This compound can be used to generate libraries of compounds that are then screened for their efficacy against various bacterial and fungal strains. The bromine atom can be substituted to introduce pharmacophores known to be associated with antimicrobial activity. For example, nicotinic acid derivatives have been explored for their activity against Gram-positive bacteria.[6]

Inferred Mechanisms of Action of this compound Derivatives

While direct mechanistic studies on this compound are scarce, the biological activities of its derivatives provide insights into the potential pathways that can be targeted through molecules derived from this scaffold.

Inhibition of Inflammatory Mediators

Several derivatives of nicotinic acid have been shown to exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators.[5] These include:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a signaling molecule involved in inflammation.

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Pro-inflammatory cytokines that play a central role in the inflammatory response.[5]

The general signaling pathway that can be targeted by derivatives of this compound is illustrated below.

Caption: Potential mechanism of action of this compound derivatives in modulating inflammatory pathways.

Experimental Protocols for Investigating Derivatives

For researchers utilizing this compound as a synthetic precursor, the following experimental protocols are fundamental for evaluating the biological activity of the resulting derivatives.

In Vitro COX-2 Inhibition Assay

Objective: To determine the ability of synthesized compounds to inhibit the activity of the COX-2 enzyme.

Methodology:

-

Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe.

-

Procedure: a. Pre-incubate the COX-2 enzyme with various concentrations of the test compound (derived from this compound) or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. b. Initiate the enzymatic reaction by adding arachidonic acid. c. After a defined incubation period, stop the reaction. d. Measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Measurement of Nitric Oxide Production in Macrophages

Objective: To assess the effect of synthesized compounds on the production of nitric oxide (NO), a pro-inflammatory mediator, in cultured macrophages.

Methodology:

-

Cell Line: RAW 264.7 macrophage cell line.

-

Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. c. Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production. d. After 24 hours of incubation, collect the cell culture supernatant. e. Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration-dependent inhibition of NO production by the test compounds. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.[5]

Conclusion and Future Directions

This compound stands as a compound of significant value in medicinal chemistry and biochemical research, not for its intrinsic biological activity, but for its role as a versatile scaffold for the synthesis of novel therapeutic agents.[1] Its utility in generating libraries of compounds for screening against various diseases, particularly those with an inflammatory or infectious component, is well-established.

Future research efforts could be directed towards elucidating any direct, albeit potentially weak, interactions of this compound with biological targets. Such studies might uncover novel starting points for drug design. Furthermore, the continued exploration of new synthetic methodologies to diversify the derivatives of this compound will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Ethyl 5-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 140785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to Ethyl 5-bromonicotinate and Its Derivatives for Advanced Research

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Applications, and Future Potential of Ethyl 5-bromonicotinate and its Multifaceted Derivatives.

This whitepaper provides a deep dive into the chemistry and application of this compound, a key building block in modern organic synthesis. With its versatile pyridine core, this compound serves as a pivotal starting material for a new generation of pharmaceuticals, agrochemicals, and advanced materials. This guide will explore the fundamental reactivity of this compound, detail key synthetic transformations, and highlight the burgeoning potential of its derivatives in various scientific fields.

Core Compound Profile: this compound

This compound, also known as 5-Bromo-3-pyridinecarboxylic acid ethyl ester, is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1][2][3] Its structure, featuring a bromine atom at the 5-position of the pyridine ring and an ethyl ester at the 3-position, offers two distinct points for chemical modification, making it a valuable scaffold for creating diverse molecular architectures.[4][5]

| Property | Value |

| CAS Number | 20986-40-7 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 37-44 °C |

| Boiling Point | 86-92 °C at 0.5 mmHg |

Synthesis:

The most common laboratory-scale synthesis of this compound involves the esterification of 5-bromonicotinic acid.[6]

Experimental Protocol: Synthesis of this compound

-

Suspend 5-bromonicotinic acid (1 equivalent) in ethanol (approx. 10 volumes).

-

Slowly add concentrated sulfuric acid (catalytic amount) to the suspension under stirring.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

The Synthetic Powerhouse: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an organoboron reagent with an organic halide. This compound is an excellent substrate for this reaction, enabling the synthesis of a wide range of 5-aryl nicotinic acid derivatives.

A generalized workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a flame-dried flask, add this compound (1 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2 equiv.).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 5-phenylnicotinate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[7] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes from this compound.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

To a reaction vessel, add this compound (1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

-

Evacuate and backfill the vessel with an inert gas.

-

Add a degassed solvent such as triethylamine or a mixture of toluene and a suitable amine.

-

Add phenylacetylene (1.2 equiv.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Upon completion, filter the reaction mixture to remove the catalyst and amine salts.

-

Concentrate the filtrate and purify the residue by column chromatography to yield Ethyl 5-(phenylethynyl)nicotinate.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of C-N bonds from aryl halides and amines.[8] This reaction is a powerful tool for creating a diverse range of N-substituted derivatives of this compound.

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

-

In a glovebox or under an inert atmosphere, combine this compound (1 equiv.), a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide).[4]

-

Add aniline (1.2 equiv.) and a dry, degassed solvent like toluene.

-

Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress. Upon completion, cool the mixture and quench with water.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate.

-

Purify the crude product via column chromatography to obtain Ethyl 5-(phenylamino)nicotinate.

Applications in Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery and development due to their wide range of biological activities.

Anti-Cancer Agents

The pyridine scaffold is a common motif in many anti-cancer drugs. Derivatives of this compound have been investigated as potential anti-cancer agents, with some compounds showing promising cytotoxicity against various cancer cell lines.[9][10] For instance, certain derivatives have been synthesized and evaluated for their inhibitory activity against kinases, a class of enzymes often dysregulated in cancer.

| Compound Type | Cancer Cell Line | Reported IC₅₀ (µM) |

| Pyridine Derivative | MCF-7 (Breast) | 1.24 - 67.19[9][11] |

| Pyridine Derivative | A549 (Lung) | 15.69 - 69.2[3] |

| Thiazolinone Hybrid | HeLa (Cervical) | < 1 |

| Thiazolinone Hybrid | HCT-116 (Colon) | < 1 |

Enzyme Inhibitors

The versatile structure of this compound derivatives makes them suitable candidates for the development of various enzyme inhibitors. For example, derivatives have been explored as phosphodiesterase 5 (PDE5) inhibitors, which are used in the treatment of erectile dysfunction and pulmonary hypertension.[12][13]

Mechanism of action for PDE5 inhibitors.

Applications in Materials Science

The rigid, aromatic structure of the pyridine ring makes this compound and its derivatives attractive building blocks for the synthesis of advanced materials with unique optical and electronic properties.

Liquid Crystals

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Derivatives of this compound, particularly those with elongated, rigid structures, have been investigated for their potential as liquid crystalline materials.[14][15] The ability to tune the molecular structure through cross-coupling reactions allows for the rational design of liquid crystals with specific phase behaviors and properties.

Polymers

The functional groups on this compound can be utilized for polymerization reactions. For instance, the bromine atom can be converted to other functional groups that can participate in polymerization, or the ester can be hydrolyzed to a carboxylic acid for use in condensation polymerizations. This opens up possibilities for creating novel polymers with tailored thermal, mechanical, and electronic properties.[16][17]

Spectroscopic Data of a Representative Derivative: Ethyl 5-phenylnicotinate

The structural elucidation of novel derivatives is a critical step in research. Here, we provide expected spectroscopic data for a representative derivative, Ethyl 5-phenylnicotinate.

| Data Type | Expected Values |

| ¹H NMR | δ (ppm): 1.4 (t, 3H, -CH₃), 4.4 (q, 2H, -OCH₂-), 7.4-7.6 (m, 5H, Ar-H), 8.5 (s, 1H, Ar-H), 8.9 (s, 1H, Ar-H), 9.2 (s, 1H, Ar-H) |

| ¹³C NMR | δ (ppm): 14.5, 61.5, 125.0, 128.0, 129.0, 130.0, 135.0, 138.0, 148.0, 152.0, 165.0 |

| Mass Spec (EI) | m/z: 227 (M⁺) |

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and indispensable building block in organic synthesis. Its ability to undergo a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, provides a gateway to a vast chemical space of novel derivatives. The applications of these derivatives in medicinal chemistry and materials science are rapidly expanding, with significant potential for the development of new therapeutics and advanced materials. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets for its derivatives, and the design of new materials with tailored properties.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 20986-40-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and SAR of tetracyclic pyrroloquinolones as phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SAR development of polycyclic guanine derivatives targeted to the discovery of a selective PDE5 inhibitor for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of novel liquid crystal compounds and their blood compatibility as anticoagulative materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 16. docs.nrel.gov [docs.nrel.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 5-Bromonicotinate: Properties, Reactivity, and Applications

Introduction: The Strategic Importance of Ethyl 5-Bromonicotinate

In the landscape of modern organic synthesis, certain building blocks distinguish themselves through their versatility and strategic value. This compound (CAS No: 20986-40-7), a halogenated pyridine derivative, is a prime example of such a molecule.[1][2] Its structure, featuring a pyridine ring substituted with both a bromine atom and an ethyl ester group, offers a unique combination of reactivity and stability. The electron-withdrawing nature of the pyridine nitrogen and the ester functionality, coupled with the synthetically versatile carbon-bromine bond, makes this compound a highly sought-after intermediate in several high-value chemical industries.[3]

This guide provides an in-depth analysis of the physical and chemical properties of this compound, offers expert insight into its spectral characteristics, and details validated experimental protocols for its synthesis and key transformations. The content herein is curated for researchers, scientists, and drug development professionals who require a comprehensive understanding of this pivotal chemical entity.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is foundational to its application in synthesis. These properties dictate choices regarding reaction solvents, purification methods, and storage conditions. The key physicochemical and structural identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₂ | [2][4] |

| Molecular Weight | 230.06 g/mol | [2][4] |

| Appearance | White to light brown crystalline powder | [3][4] |

| Melting Point | 38-42 °C | [3] |

| Boiling Point | 86-92 °C @ 0.5 mmHg | |

| CAS Number | 20986-40-7 | [2][4] |

| IUPAC Name | ethyl 5-bromopyridine-3-carboxylate | [1] |

| Synonyms | 5-Bromonicotinic acid ethyl ester, Ethyl 5-bromo-3-pyridinecarboxylate | [2][4] |

| SMILES | CCOC(=O)c1cncc(Br)c1 | [2] |

| InChIKey | PCPIANOJERKFJI-UHFFFAOYSA-N | [2] |

Table 1: Core Physical and Structural Properties of this compound.

Structural Elucidation: A Spectroscopic Analysis

The structural integrity of a key intermediate like this compound must be unequivocally confirmed before its use in complex synthetic sequences. This validation is achieved through a combination of spectroscopic techniques. While publicly accessible, detailed spectra can be limited, a senior scientist can predict and interpret the expected spectral data based on the molecule's known structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments. For this compound, the expected signals are:

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 8.0-9.5 ppm). The protons at positions 2, 4, and 6 of the pyridine ring will appear as distinct multiplets (doublet or doublet of doublets) due to their unique electronic environments and coupling with each other. The specific shifts are influenced by the deshielding effect of the ring nitrogen and the electronic effects of the bromo and ester substituents.

-

Ethyl Ester Protons: A quartet (2H, -OCH₂ CH₃) around δ 4.4 ppm and a triplet (3H, -OCH₂CH₃ ) around δ 1.4 ppm. The quartet arises from the methylene protons being adjacent to the methyl group, and the triplet from the methyl protons being adjacent to the methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 164-166 ppm, characteristic of an ester carbonyl.[5]

-

Aromatic Carbons: Five distinct signals in the aromatic region (approx. δ 120-155 ppm). The carbon bearing the bromine (C5) will be shifted, and the other four carbons of the pyridine ring (C2, C3, C4, C6) will have unique chemical shifts due to the varied electronic landscape of the substituted ring.

-

Ethyl Ester Carbons: A signal for the methylene carbon (-OCH₂ CH₃) around δ 61 ppm and a signal for the terminal methyl carbon (-OCH₂CH₃ ) around δ 14 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ , which is characteristic of the ester carbonyl group.[7][8]

-

C-O Stretch: A strong band in the region of 1250-1300 cm⁻¹ corresponding to the C-O single bond stretch of the ester.[8]

-

C=C and C=N Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring.[8]

-

C-H Stretches: Aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group appearing just below 3000 cm⁻¹.[7]

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 515-690 cm⁻¹ .[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

-